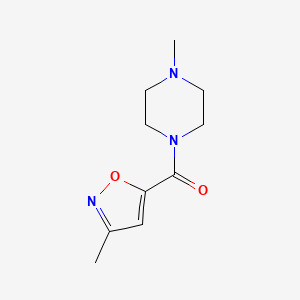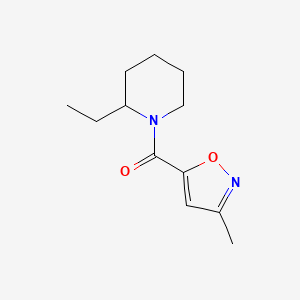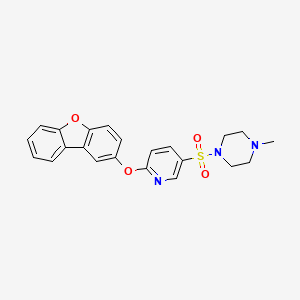
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide, also known as L-765,314, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It has been extensively studied for its potential therapeutic applications in various psychiatric disorders.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide acts by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide increases the levels of serotonin in the synaptic cleft, which leads to an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an improvement in mood and reduction in anxiety. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide in lab experiments is that it has a relatively short half-life, which makes it difficult to maintain consistent levels of the compound in the bloodstream.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide. One direction is to investigate its potential therapeutic applications in other psychiatric disorders such as bipolar disorder and schizophrenia. Another direction is to study its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, future research could focus on developing more potent and selective serotonin reuptake inhibitors based on the structure of N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide involves the reaction of 2,3-dihydro-1H-indene with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been shown to be a potent and selective inhibitor of serotonin reuptake, which is believed to be the underlying mechanism of action for its antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJOGQZFKOPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)




![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)


![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)